molecular formula C20H23N3O4S B2930810 N-(2-(5-(2-hydroxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 927073-06-1

N-(2-(5-(2-hydroxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2930810
CAS RN: 927073-06-1
M. Wt: 401.48
InChI Key: ABIHXKRDVPADMM-UHFFFAOYSA-N
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Description

N-(2-(5-(2-hydroxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(2-hydroxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-hydroxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Innovative Palladium Complexes : Research on cationic 2-Me-allylpalladium complexes with bis(pyrazol-1-yl)(R)methane ligands, including variations with 2-hydroxyphenyl groups, has contributed to understanding the influence of non-directly bonded groups on the apparent allyl rotation within such complexes. These studies provide insights into the fluxional behavior of new complexes, highlighting the potential for creating more effective catalysts in organic synthesis (Carrión et al., 2002).

  • Hydrogels for Medical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those similar to the query compound, has shown potential for medical applications due to enhanced antibacterial and antifungal properties. This research opens avenues for the development of novel biomaterials (Aly & El-Mohdy, 2015).

Potential Applications in Medicinal Chemistry

  • Cyclooxygenase-2 (COX-2) Inhibitors : The placement of methanesulfonamide groups on certain positions of diarylpyrazoles, akin to the structure of interest, has led to the discovery of potent COX-2 inhibitors. This has significant implications for the development of new anti-inflammatory drugs (Singh et al., 2004).

Material Science and Catalysis

  • Catalysis and Transfer Hydrogenation : Research involving ruthenium complexes with substituted bis(pyrazolyl)methane ligands, related to the chemical structure , has explored their catalytic behavior in the transfer hydrogenation of ketones. These studies contribute to the development of new catalysts for organic synthesis processes (Carrión et al., 2007).

  • Organotin Derivatives for Biological Applications : The synthesis and characterization of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have shown potential for antitumor activity, indicating the utility of these compounds in the development of new therapeutic agents (Li et al., 2010).

properties

IUPAC Name

N-[2-[3-(2-hydroxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(2)20(25)23-18(15-9-5-7-11-19(15)24)12-17(21-23)14-8-4-6-10-16(14)22-28(3,26)27/h4-11,13,18,22,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIHXKRDVPADMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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